molecular formula C9H7FO B051475 4-Ethynyl-2-fluoro-1-methoxybenzene CAS No. 120136-28-9

4-Ethynyl-2-fluoro-1-methoxybenzene

Cat. No.: B051475
CAS No.: 120136-28-9
M. Wt: 150.15 g/mol
InChI Key: PCQZNIONNPEWAZ-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoro-1-methoxybenzene is an organic compound with the molecular formula C9H7FO. It is a derivative of benzene, featuring an ethynyl group at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 1-position. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-fluoro-1-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethynyl, fluoro, and methoxy groups in the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing automated systems and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are less commonly disclosed due to proprietary processes.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-fluoro-1-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and conditions applied. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.

Scientific Research Applications

4-Ethynyl-2-fluoro-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Ethynyl-2-fluoro-1-methoxybenzene exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in cycloaddition reactions, while the fluoro and methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Uniqueness: 4-Ethynyl-2-fluoro-1-methoxybenzene is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential applications in various fields. The presence of both an ethynyl and a fluoro group on the benzene ring is particularly noteworthy, as it can lead to unique chemical behavior and interactions.

Properties

IUPAC Name

4-ethynyl-2-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQZNIONNPEWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424053
Record name 4-ethynyl-2-fluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120136-28-9
Record name 4-ethynyl-2-fluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the mixture of 3-fluoro-4-methoxybenzaldehyde (0.589 g, 3.0 mmol), potassium carbonate (1.8 g, 13.0 mmol) in methanol (65 mL) at room temperature was added slowly dimethyl 1-diazo-2-oxopropylphosphonate (1.4 g, 7.2 mmol). The resulting mixture was stirred at room temperature for 2 hours, quenched with saturated sodium bicarbonate and extracted with ethyl acetate. The organic phase was washed with water, brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (10% EtOAc in hexanes) to provide 4-ethynyl-2-fluoro-1-methoxybenzene (622) (0.750 g, 76.9%) as a colorless oil.
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1.4 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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